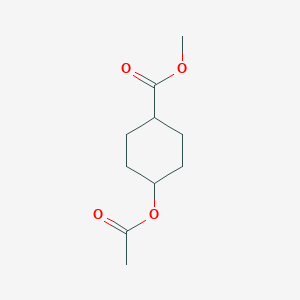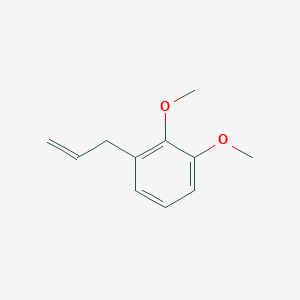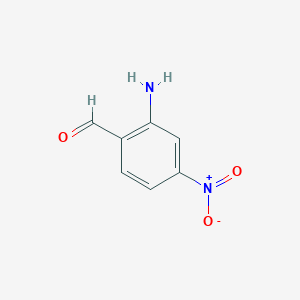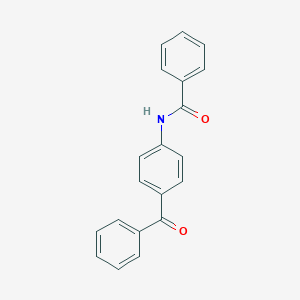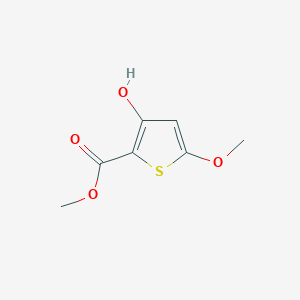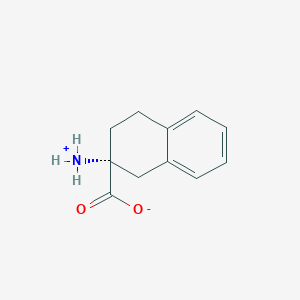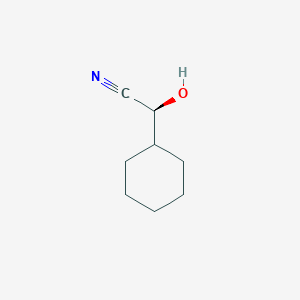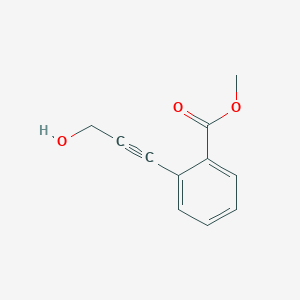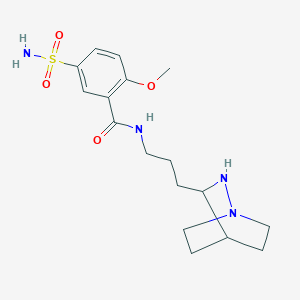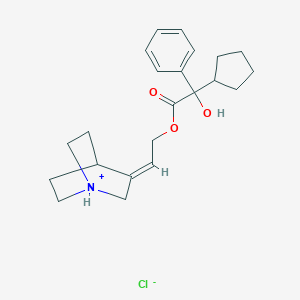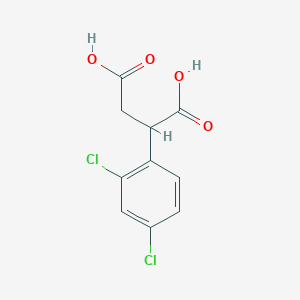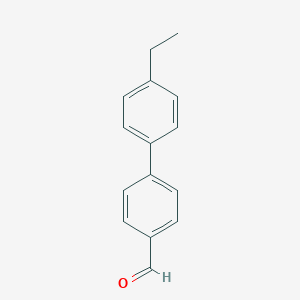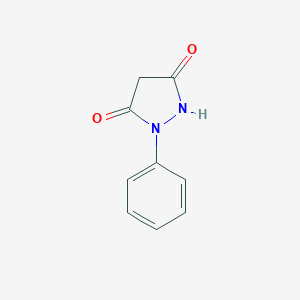
1-Phenylpyrazolidine-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Phenylpyrazolidine-3,5-dione involves heterocyclization reactions with active nitriles and acrylonitriles under phase transfer catalysis conditions, producing novel heterocyclic derivatives like pyrano[2,3-c]pyrazoles and pyrazolyl-thiazole among others (Khodairy & El-Sayed, 2014). Additionally, specific synthesis methods in the presence and absence of an ultrasound bath have been investigated, showing particular effects on MCF-7 breast cancer cells (Salahvarzi, Nadipour, & Dadgar, 2023).
Molecular Structure Analysis
Investigations into the molecular structure reveal the compound's potential tautomeric forms and the stabilization mechanisms within its structure. For instance, a study on its benzoid–quinoid tautomerism provided insights into the compound existing as a planar tricarbonyl tautomer stabilized by intramolecular hydrogen bonding (Popova et al., 2016).
Chemical Reactions and Properties
1-Phenylpyrazolidine-3,5-dione undergoes various chemical reactions, leading to the formation of diverse derivatives. For example, its reaction with active nitriles under specific conditions yields a range of heterocyclic derivatives, highlighting its reactivity and versatility in organic synthesis (Khodairy & El-Sayed, 2014).
Physical Properties Analysis
The compound's physical properties, such as its crystalline structure and polymorphism, have been explored to understand its behavior under different conditions. Studies have detailed the triclinic and monoclinic polymorphs of related compounds, providing a window into the structural diversity and stability of 1-Phenylpyrazolidine-3,5-dione derivatives (Mohamed et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-Phenylpyrazolidine-3,5-dione, including its reactivity with various chemical groups and the resultant products, have been extensively studied. These reactions facilitate the synthesis of a wide range of derivatives, showcasing the compound's utility in the development of new materials and pharmaceuticals (Metwally et al., 2007).
Applications De Recherche Scientifique
Pharmaceutical Applications :
- It is used in the synthesis of hypolipidemic agents, which are effective in reducing serum cholesterol and triglyceride levels in rodents by inhibiting lipid synthesis-related enzymes (Simlot et al., 1994).
- Certain derivatives of 1-Phenylpyrazolidine-3,5-dione have shown potent cytotoxic activity against various cancer cell lines, suggesting potential therapeutic use (Hall et al., 1992).
- Mannich base derivatives of 1-Phenylpyrazolidine-3,5-dione exhibit promising analgesic activity (Tiwari & Singh, 2014).
Chemical Synthesis and Catalysis :
- It is involved in the synthesis of novel heterocyclic derivatives using phase transfer catalysis, yielding compounds like pyrano[2,3-c]pyrazoles and pyrazolyl-thiazole (Khodairy & El-sayed, 2014).
- Microwave-assisted reactions are utilized to synthesize 1-isonicotinoylpyrazolidine-3, 5-dione derivatives with antibacterial activity against various bacteria (Bharadwaj et al., 2011).
- It is used in manganese(III) acetate-catalyzed hydroperoxidation of heterocyclic compounds, yielding hydroperoxides (Rahman & Nishino, 2003).
Material Science :
- Microwave-assisted polycondensation of derivatives of 1-Phenylpyrazolidine-3,5-dione with diisocyanates produces novel polyureas (Mallakpour & Rafiee, 2004).
Agricultural Research :
- Some derivatives demonstrate insecticidal activity against cotton leaf worm (Abd-Ella et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJMLMFWJXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296189 | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrazolidine-3,5-dione | |
CAS RN |
19933-22-3 | |
| Record name | 19933-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



